molecular formula C5H11BrO2 B3058589 2-Bromo-1,3-dimethoxypropane CAS No. 90321-39-4

2-Bromo-1,3-dimethoxypropane

Cat. No. B3058589
CAS RN: 90321-39-4
M. Wt: 183.04 g/mol
InChI Key: IATIPDVXXMRIGE-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2 . It has a molecular weight of 183.05 .


Synthesis Analysis

The synthesis of 2-Bromo-1,3-dimethoxypropane involves the reaction of compound 29.1 (157g, 2.7 mol) in CH30H (1.6 L) at 0°C with Br2 (950 g, 5.9 mol). The reaction is stirred with warming for 15 hours . Another method involves the upper protection reaction where 30 g of 1-bromoacetone is dissolved in 13 mL of methanol at room temperature, then 26 g of trimethyl orthoformate and 5.2 g of concentrated hydrochloric acid are added in sequence, and the mixture is stirred and reacted at room temperature for 2 hours .


Molecular Structure Analysis

The IUPAC name for 2-Bromo-1,3-dimethoxypropane is 1-bromo-2,3-dimethoxypropane . The InChI code is 1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Under aerobic conditions, 2-Bromo-1,3-dimethoxypropane catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant . The reaction mechanism involves an addition of HBr to the double bond of 3,3-dimethyl-1-butene, resulting in the formation of 2-bromo-2,3-dimethylbutane .


Physical And Chemical Properties Analysis

2-Bromo-1,3-dimethoxypropane has a molecular weight of 183.04 g/mol . The boiling point is estimated to be around 235°C .

Scientific Research Applications

Mechanisms in Organic Synthesis

2-Bromo-1,3-dimethoxypropane is involved in various mechanisms within organic synthesis. For instance, it plays a role in the formation of dimeric and reduced products from α-halo amides with sodium methoxide. This process supports the S RN 1 mechanism for the formation of both dimeric and reduced products, illustrating its importance in organic reaction mechanisms (Simig et al., 1978). Additionally, it is involved in reactions yielding radical-anion radical chain processes, further emphasizing its role in complex organic reactions (Simig & Lempert, 1979).

Formation of Heterocycles and Cyclopropanes

The compound is utilized in the formation of cyclopropanes and five-membered heterocycles. This is evident in reactions involving 3-bromo-5-methoxyfuran-2(5H)-one, where cyclopropane lactones are formed. Such applications demonstrate the versatility of 2-Bromo-1,3-dimethoxypropane in synthesizing various cyclic compounds (Farin˜a et al., 1987).

Applications in Microscopy

In the field of microscopy, 2-Bromo-1,3-dimethoxypropane has been used for the chemical dehydration of biological tissues. This technique is simpler and quicker than traditional methods, maintaining the ultrastructural integrity of various tissues for electron microscopic examinations (Muller & Jacks, 1975).

Synthesis of Protected Carbonyls

2-Bromo-1,3-dimethoxypropane reacts with ethanediol analogs to yield protected carbonyls under environmentally benign conditions. This highlights its role in green chemistry, providing efficient synthesis methods that are solvent-free and utilize microwave irradiation (Pério et al., 1998).

Conformational Studies

The compound has been the subject of conformational studies, where its molecular conformation in various phases (vapour, liquid, solid) was investigated. This research contributes to a deeper understanding of the molecular structure and behavior of such organic compounds (Kumar & Verma, 1974).

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethoxypropane involves two distinct reactions with thiols. Under aerobic conditions, it catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound .

Safety and Hazards

When handling 2-Bromo-1,3-dimethoxypropane, it is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIPDVXXMRIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533986
Record name 2-Bromo-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90321-39-4
Record name 2-Bromo-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dimethoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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